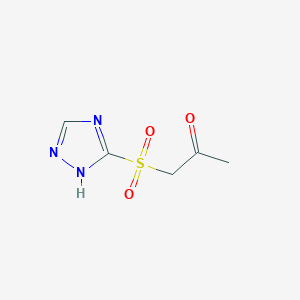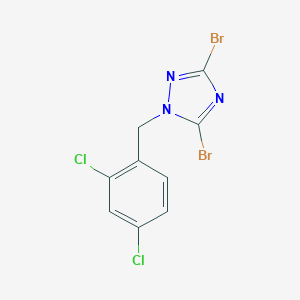
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTTA is a thiazole-based compound that is synthesized through a multi-step process.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide and its derivatives have been explored for their antimicrobial properties. Studies have demonstrated their effectiveness in inhibiting the growth of various bacterial and fungal strains, showcasing their potential in the development of new antimicrobial agents.
- Synthesis, Characterization, and Antimicrobial Evaluation: Compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, including N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009).
- Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives: Another study synthesized similar compounds, focusing on their spectral characterization and antimicrobial evaluation, further supporting their potential use in combating infections (Fuloria et al., 2014).
Anticancer Activity
Some derivatives of N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide have been investigated for their potential anticancer properties, particularly against lung cancer.
- 5-Methyl-4-Phenyl Thiazole Derivatives as Anticancer Agents: Certain derivatives showed selectivity and effectiveness against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).
Other Applications
The chemical versatility of this compound and its derivatives allows for various other applications, including the development of selective β3-adrenergic receptor agonists and the investigation of molecular structures and optical properties.
- β3-Adrenergic Receptor Agonists: Derivatives of this compound have been studied as potential β3-adrenergic receptor agonists, with implications for treating obesity and type 2 diabetes (Maruyama et al., 2012).
- Investigating Molecular Structures and Optical Properties: The synthesis and characterization of orcinolic derivatives of this compound have provided insights into its structural and optical properties, useful in various scientific fields (Wannalerse et al., 2022).
Propriétés
Nom du produit |
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C12H14N2O2S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C12H14N2O2S/c1-9-4-2-3-5-10(9)16-8-11(15)14-12-13-6-7-17-12/h2-5H,6-8H2,1H3,(H,13,14,15) |
Clé InChI |
VTDBLIGOEROGEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NCCS2 |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=NCCS2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)





![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)